2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S2/c11-4(12)3-16-5-6(10(13)14)9-1-2-15-7(9)8-5/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZAKNCBDCGECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)[N+](=O)[O-])SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid involves multiple steps, typically starting with the formation of the nitroimidazole ring followed by the introduction of the thiazole ring. The final step involves the attachment of the sulfanyl acetic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitroimidazole ring is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property is exploited in its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[2,1-b][1,3]thiazole Core
Table 1: Key Structural Analogs
Key Observations :
Functional Group Modifications on the Sulfanylacetic Acid Moiety
Table 2: Derivatives with Modified Acid Groups
Key Observations :
- Esterification : The methyl ester (CAS 343376-24-9) lacks the free carboxylic acid, reducing solubility in aqueous media but enhancing membrane permeability ().
- Thiadiazole Analogs: Compounds like 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives exhibit antiproliferative activity, suggesting the sulfanylacetic acid moiety contributes to bioactivity across heterocyclic systems ().
Biological Activity
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor contexts. This article explores the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a nitroimidazole moiety linked to a thiazole ring, characteristic of many biologically active compounds. The presence of a sulfanyl group further enhances its potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈N₄O₄S |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | This compound |
| Structural Features | Nitro group, thiazole ring |
Antimicrobial Properties
Research indicates that compounds containing nitroimidazole and thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various pathogens, including bacteria and protozoa. A study highlighted the effectiveness of similar nitroimidazole derivatives against Mycobacterium tuberculosis and Leishmania species .
Antitumor Activity
The antitumor potential of this compound is notable. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolic pathways.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the nitro group may undergo reduction within microbial cells to form reactive intermediates that damage DNA and other critical cellular components . Additionally, the thiazole ring may interact with various enzymes or receptors involved in metabolic pathways.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics such as ampicillin and tetracycline.
Study 2: Cytotoxicity in Cancer Cells
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting significant potency against HepG2 cells compared to control groups .
Q & A
Q. What are the common synthetic routes for 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid?
The compound is synthesized via condensation of 2-aminothiazole derivatives with α-halo carbonyl compounds. A typical method involves reacting 2-aminothiazole with γ-bromodipnones under mild conditions (ambient temperature, 24–48 h) to form the imidazo[2,1-b][1,3]thiazole core. Subsequent nucleophilic substitution introduces the sulfanylacetic acid moiety. Key considerations include pH control (6.5–7.5) and solvent selection (DMF or acetonitrile) to minimize hydrolysis of the nitro group. Purification often involves recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
Q. Which analytical techniques are recommended for characterizing this compound?
A multi-technique approach is essential:
- 1H/13C NMR : Confirms proton environments (e.g., nitroimidazole protons at δ 8.2–8.5 ppm) and carbon骨架 integrity.
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹).
- HPLC-UV : Assesses purity (>98% required for pharmacological studies) using C18 columns with acetonitrile/water gradients.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (theoretical m/z 314.02 for [M+H]⁺).
- Elemental Analysis : Confirms stoichiometry within ±0.3% deviation .
Q. What biological activities have been reported for this compound?
Preliminary studies highlight:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) via CLSI broth microdilution assays .
- Anticancer Potential : IC₅₀ of 12.5 µM against MCF-7 breast cancer cells, linked to topoisomerase II inhibition in MTT assays .
- Anti-Inflammatory Effects : 60% suppression of COX-2 in LPS-stimulated RAW 264.7 macrophages at 50 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic parameter optimization includes:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 40–60°C | Reduces nitro-group decomposition by 15% |
| Solvent | DMF > acetonitrile | Increases substitution efficiency by 22% |
| Catalyst | TBAB (5 mol%) | Enhances interfacial reactions in biphasic systems |
| Design of Experiments (DoE) models (e.g., Box-Behnken) can identify critical factors, achieving ≥75% yield and ≥98% HPLC purity . |
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Strain Variability : Use ATCC reference strains (e.g., E. coli ATCC 25922) with documented susceptibility profiles .
- Assay Conditions : Standardize incubation time (24h vs. 48h alters MIC by 2–4 dilutions) and serum content (≤5% FBS) .
- Compound Form : Verify free acid vs. sodium salt (bioavailability differs by 30% in murine models). Orthogonal assays (e.g., disk diffusion vs. microdilution) and meta-analysis of ≥3 independent studies establish consensus EC₅₀ ranges .
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?
Key SAR approaches:
- Core Modification : Electron-withdrawing groups (e.g., -CF₃) at C5 enhance antiparasitic activity 3.5-fold .
- Side Chain Variation : Methylation of the sulfanylacetic acid moiety improves logP by 0.8 units, enhancing BBB penetration .
- Bioisosteric Replacement : Replacing nitro with cyano retains activity while reducing mutagenicity (Ames test negative) . QSAR models using molecular descriptors (e.g., polar surface area) predict activity cliffs. High-throughput screening of >50 analogs identifies leads with >10x selectivity indices .
Q. What experimental methods elucidate the compound's mechanism of action?
Mechanistic studies employ:
- Enzyme Kinetics : Lineweaver-Burk plots reveal non-competitive inhibition of T. vaginalis nitroreductase (Kᵢ = 4.2 µM) .
- Molecular Docking : Glide XP scoring shows strong binding to topoisomerase II's ATPase domain (docking score: -12.3 kcal/mol) .
- Metabolomics : LC-MS/MS tracks glutathione depletion (80% reduction in 2h), indicating oxidative stress induction .
Q. How should researchers assess the compound's stability under physiological conditions?
Stability protocols include:
| Condition | Method | Outcome |
|---|---|---|
| pH 1.2 (SGF) | HPLC over 24h | 85% degradation at 6h |
| 40°C/75% RH | ICH Q1A guidelines | 90% intact after 4 weeks |
| Human Plasma | LC-MS/MS at 37°C | 95% remaining after 1h |
| Photostability testing (1.2 million lux-hours) confirms no degradation under ICH Q1B guidelines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
